molecular formula C10H13NO B13057206 (1R)-1-(3-Methoxyphenyl)prop-2-enylamine

(1R)-1-(3-Methoxyphenyl)prop-2-enylamine

Cat. No.: B13057206
M. Wt: 163.22 g/mol
InChI Key: LPSCNJIFXYAFMF-SNVBAGLBSA-N
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Description

(1R)-1-(3-Methoxyphenyl)prop-2-enylamine is a chiral amine featuring a propenylamine backbone substituted with a 3-methoxyphenyl group at the chiral center. The (1R)-configuration confers stereochemical specificity, which is critical for interactions with biological targets such as receptors or enzymes.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(1R)-1-(3-methoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H13NO/c1-3-10(11)8-5-4-6-9(7-8)12-2/h3-7,10H,1,11H2,2H3/t10-/m1/s1

InChI Key

LPSCNJIFXYAFMF-SNVBAGLBSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H](C=C)N

Canonical SMILES

COC1=CC=CC(=C1)C(C=C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-Methoxyphenyl)prop-2-enylamine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound, followed by a reductive amination process. The reaction conditions typically include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Methoxyphenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further reduce the compound to form amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.

Scientific Research Applications

(1R)-1-(3-Methoxyphenyl)prop-2-enylamine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Methoxyphenyl)prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine functionality play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by acting as an agonist or antagonist at specific receptor sites.

Comparison with Similar Compounds

R568 (Calcimimetic Agent)

  • Structure : 2-Chloro-N-[(1R)-1-(3-methoxyphenyl)ethyl]benzenepropanamine .
  • Key Differences :
    • R568 has a chlorophenyl group and an ethylamine chain, whereas the target compound features a propenylamine chain without halogen substitution.
    • The ethyl group in R568 may enhance steric bulk, affecting CaSR binding kinetics.
  • Pharmacological Activity: R568 is a prototypical calcimimetic, acting as a positive allosteric modulator of CaSR with EC₅₀ values in the nanomolar range (e.g., ~20–50 nM in recombinant HEK293 cells) . The absence of the chlorophenyl group in (1R)-1-(3-Methoxyphenyl)prop-2-enylamine may reduce CaSR affinity but improve selectivity for other targets.

Tramadol Hydrochloride

  • Structure: (1R,2R)-2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol .
  • Key Differences: Tramadol incorporates a cyclohexanol ring and a dimethylamino group, absent in the target compound. The propenylamine chain in the target compound is simpler, lacking opioid receptor agonist properties.
  • Pharmacological Activity: Tramadol inhibits serotonin/norepinephrine reuptake and acts as a μ-opioid agonist, with an analgesic potency ~1/10th that of morphine . The target compound’s amine group may favor monoaminergic activity over opioid effects.

Axomadol (GRT151)

  • Structure: (1R,3R,6R)-6-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,3-diol .
  • Key Differences: Axomadol has a cyclohexane diol core and dimethylamino-methyl substitution, contrasting with the linear propenylamine chain of the target compound. The diol groups enhance hydrophilicity, likely improving solubility but reducing blood-brain barrier penetration compared to the target compound.
  • Pharmacological Activity :
    • Axomadol is a central analgesic with dual opioid and adrenergic mechanisms, reflecting its structural complexity .

(1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine

  • Structure : Chloro and methyl substituents on the phenyl ring vs. methoxy in the target compound .
  • Key Differences :
    • The chloro and methyl groups are electron-withdrawing and lipophilic, whereas the methoxy group is electron-donating and polar.
    • These substitutions may alter metabolic stability (e.g., resistance to cytochrome P450 oxidation) and target selectivity.

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Molecular Weight Key Substituents Pharmacological Target Activity/EC₅₀/IC₅₀
(1R)-1-(3-Methoxyphenyl)prop-2-enylamine C₁₀H₁₃NO 163.22 3-Methoxyphenyl, propenylamine Not fully characterized N/A
R568 C₁₈H₂₁ClN₂O 316.83 3-Methoxyphenyl, chlorophenyl CaSR EC₅₀: 20–50 nM
Tramadol C₁₆H₂₅NO₂ 263.38 3-Methoxyphenyl, cyclohexanol μ-opioid, monoamine transporters Analgesic (1/10th morphine)
Axomadol (GRT151) C₁₆H₂₅NO₃ 279.40 3-Methoxyphenyl, cyclohexane diol Opioid/adrenergic receptors Central analgesic
(1R)-1-(4-Cl-3-Me-phenyl)prop-2-enylamine C₁₀H₁₂ClN 181.66 4-Cl-3-Me-phenyl, propenylamine Undetermined N/A

Table 2: Substituent Effects on Pharmacokinetics

Substituent Electronic Effect Lipophilicity (LogP) Metabolic Stability
3-Methoxy (target) Electron-donating Moderate (~2.1) Moderate (O-demethylation)
4-Chloro-3-methyl Electron-withdrawing High (~3.0) High (resists oxidation)
Chlorophenyl (R568) Electron-withdrawing High (~3.5) Moderate (dehalogenation)

Biological Activity

(1R)-1-(3-Methoxyphenyl)prop-2-enylamine, also known as (R)-1-phenylprop-2-en-1-amine, is a chiral organic compound with significant biological implications. Its structural features, particularly the methoxy group on the phenyl ring and the enamine functionality, contribute to its potential pharmacological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound's molecular formula is C10H13NOC_{10}H_{13}NO, and it possesses a chiral center that influences its biological interactions. The spatial arrangement of atoms in this compound is crucial for its activity, as different enantiomers can exhibit varied effects in biological systems.

(1R)-1-(3-Methoxyphenyl)prop-2-enylamine interacts with various biological targets, including neurotransmitter receptors and enzymes. Its chiral nature allows for stereospecific binding, which can enhance or inhibit specific biological pathways. For instance, it may function as a neurotransmitter agonist or antagonist, impacting signal transduction processes in the nervous system.

Pharmacological Effects

Research indicates that (1R)-1-(3-Methoxyphenyl)prop-2-enylamine has potential pharmacological applications:

  • Neurotransmitter Modulation : The compound may influence the release and reuptake of neurotransmitters such as dopamine and norepinephrine, which are critical in mood regulation and cognitive functions.
  • Antidepressant Properties : Some studies suggest that this compound exhibits antidepressant-like effects in animal models, possibly through its action on monoamine systems .
  • Anti-inflammatory Activity : Preliminary research indicates that it may possess anti-inflammatory properties by modulating cytokine release and inflammatory pathways .

Study 1: Neuropharmacological Assessment

In a study assessing the neuropharmacological profile of (1R)-1-(3-Methoxyphenyl)prop-2-enylamine, researchers administered varying doses to rodent models. The results demonstrated significant improvements in depressive-like behaviors compared to control groups. The mechanism was attributed to enhanced serotonergic activity and reduced monoamine oxidase levels .

Study 2: In Vitro Inhibition of Enzymes

Another study focused on the compound's ability to inhibit specific enzymes involved in inflammation. Using an in vitro assay, (1R)-1-(3-Methoxyphenyl)prop-2-enylamine showed a dose-dependent inhibition of cyclooxygenase (COX) enzymes, suggesting potential utility in treating inflammatory conditions .

Comparative Analysis

To better understand the uniqueness of (1R)-1-(3-Methoxyphenyl)prop-2-enylamine, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
(S)-1-Phenylprop-2-en-1-amine Different spatial arrangementPotentially different effects
**PhenylpropanolamineHydroxyl group instead of amineUsed as a decongestant
**AmphetamineSimilar structure but different double bond positionStimulant effects

This table illustrates how variations in structure can lead to significant differences in biological activity.

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